2-Cyanoethyl(methyl)sulfamoyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl(methyl)sulfamoyl chloride typically involves the reaction of 2-cyanoethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

2-Cyanoethylamine+Chlorosulfonic acid→2-Cyanoethyl(methyl)sulfamoyl chloride

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually stored at room temperature under an inert atmosphere to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyanoethyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with various reagents to form new compounds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide derivative .

Wissenschaftliche Forschungsanwendungen

2-Cyanoethyl(methyl)sulfamoyl chloride has several applications in scientific research:

Proteomics: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.

Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.

Pharmaceutical Research: It is employed in the development of new drugs and therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-Cyanoethyl(methyl)sulfamoyl chloride involves its reactivity with nucleophiles. The chloride group is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is utilized in various synthetic and research applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Cyanoethylsulfonyl chloride

- Methylsulfonyl chloride

- Ethylsulfonyl chloride

Uniqueness

2-Cyanoethyl(methyl)sulfamoyl chloride is unique due to its specific reactivity and applications in proteomics and organic synthesis. Its ability to undergo various substitution and addition reactions makes it a versatile reagent in chemical research .

Biologische Aktivität

2-Cyanoethyl(methyl)sulfamoyl chloride, with the CAS Number 209971-18-6, is a member of the sulfamoyl chloride family, known for its significant role in organic synthesis and pharmaceutical development. This compound is characterized by its reactive cyanoethyl and sulfamoyl chloride functional groups, making it a versatile intermediate in the synthesis of various bioactive molecules, particularly herbicides and pharmaceuticals.

The synthesis of this compound typically involves the reaction of sulfamoyl chlorides with cyanoethyl derivatives. The general reaction pathway can be summarized as follows:

- Starting Materials : Sulfamoyl chlorides and cyanoethyl derivatives.

- Reaction Conditions : The reaction is usually conducted under controlled temperature and solvent conditions to optimize yield and purity.

- Mechanism : The nucleophilic attack of the cyanoethyl group on the electrophilic sulfur atom of the sulfamoyl chloride leads to the formation of the desired compound.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antiviral and anticancer agent.

Antiviral Activity

Research has indicated that derivatives of sulfamoyl chlorides exhibit significant antiviral properties. For instance, studies have shown that compounds structurally related to this compound can inhibit HIV replication with sub-nanomolar efficacy. The structure-activity relationship (SAR) studies suggest that modifications in the sulfonamide moiety can enhance antiviral potency significantly.

| Compound | EC50 (nM) | Activity Description |

|---|---|---|

| 14c | 0.53 | Comparable to leading antiviral agents |

| 15c | 0.39 | High potency against HIV |

| 14h | 10.0 | Lower activity, structural modifications needed |

These findings highlight the importance of specific functional groups in enhancing biological activity, suggesting that further exploration of this compound could lead to the development of effective antiviral agents.

Anticancer Activity

In addition to its antiviral properties, this compound has been evaluated for its anticancer potential. A study involving various analogs demonstrated that certain modifications led to significant antiproliferative effects against colon cancer cell lines.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| TASIN-1 | 5.0 | HCT116 |

| TASIN-2 | 3.2 | SW480 |

| TASIN-3 | 9.1 | HT29 |

The results indicate that compounds with specific substituents on the aromatic ring exhibit enhanced activity, emphasizing the need for further investigation into optimal substitutions for maximum efficacy.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve enzyme inhibition or modulation of protein functions through interaction with biological macromolecules. The presence of both cyano and sulfamoyl groups suggests potential pathways for interaction with cellular targets, including nucleic acids and proteins.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:

- HIV Inhibition : A study reported that modifications to the sulfamoyl group significantly improved antiviral activity against HIV, suggesting a direct correlation between structural features and biological efficacy.

- Colon Cancer Treatment : Another investigation highlighted the anticancer properties of related compounds, showing promising results in inhibiting cell proliferation in various cancer cell lines.

Eigenschaften

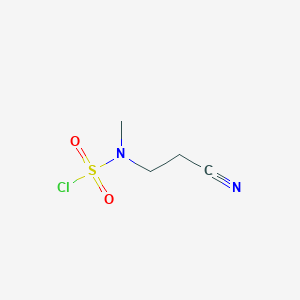

IUPAC Name |

N-(2-cyanoethyl)-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENQUAGTXLAUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943301 | |

| Record name | (2-Cyanoethyl)methylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209971-18-6 | |

| Record name | (2-Cyanoethyl)methylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.